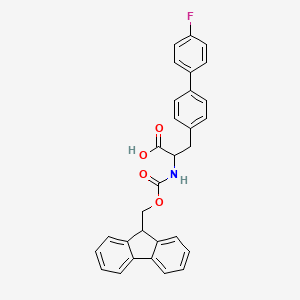

Fmoc-4-(4-fluorophenyl)-D-phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Peptide Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically coded protein building blocks. nih.govbitesizebio.com These compounds, whether synthesized chemically or occurring naturally as secondary metabolites, have become indispensable tools in modern drug discovery and protein engineering. nih.govsigmaaldrich.com Their structural diversity and functional versatility allow them to serve as chiral building blocks and molecular scaffolds for creating vast combinatorial libraries. nih.govsigmaaldrich.com

The incorporation of UAAs into peptides can overcome many limitations of their natural counterparts. bitesizebio.com Peptides constructed with UAAs often exhibit enhanced properties such as improved stability against proteolytic degradation, as enzymes may not recognize the unnatural structures as cleavage sites. cpcscientific.com This leads to increased in vivo stability and bioavailability. sigmaaldrich.com Furthermore, UAAs can be used to create peptidomimetics with altered tertiary structures, allowing for the design of drug candidates with a more precise fit for their biological targets, potentially leading to enhanced potency and selectivity. sigmaaldrich.comcpcscientific.com They are also used as molecular probes to better understand the function of biological systems. sigmaaldrich.com

Strategic Role of Fluorine Substitution in Amino Acid and Peptide Research

The introduction of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry and materials science. nih.govrsc.org The carbon-fluorine bond is the strongest covalent bond in organic chemistry, and fluorine's high electronegativity imparts unique properties to molecules without significantly increasing their size, as fluorine is a close size mimic of hydrogen. beilstein-journals.orgresearchgate.net

Strategically placing fluorine atoms can modulate key physicochemical properties of amino acids and the peptides that contain them. beilstein-journals.orgresearchgate.net These modifications can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic attack by enzymes, increasing the half-life of peptide-based drugs. nih.goviris-biotech.de

Increased Lipophilicity and Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule, which can influence its transport across biological membranes and its binding to hydrophobic pockets in target proteins. iris-biotech.denih.govgoogle.com

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing intermolecular interactions. mdpi.com

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the peptide backbone, which can be used to stabilize specific secondary structures like β-sheets. iris-biotech.deacs.org

Improved Binding Affinity: Fluorinated amino acids can enhance binding to biological targets through new non-covalent interactions and by increasing the hydrophobicity of the ligand. beilstein-journals.org

Probes for NMR Spectroscopy: As fluorine-19 is a naturally abundant, NMR-active nucleus with high sensitivity and no natural background in biological systems, it serves as an excellent probe for studying protein structure, dynamics, and interactions. iris-biotech.denih.gov

While the benefits are significant, the effects of fluorination are highly context-dependent, and the impact on properties like proteolytic stability is not always predictable. nih.gov

Research Landscape and Rationale for Investigating Fmoc-4-(4-fluorophenyl)-D-phenylalanine

This compound is a specialized chemical entity that combines three key features: the Fmoc (fluorenylmethyloxycarbonyl) protecting group, the D-enantiomer of the amino acid, and a fluorine atom on the phenyl ring of phenylalanine. The Fmoc group is fundamental for modern solid-phase peptide synthesis (SPPS), a technique used to chemically build peptides. sigmaaldrich.comsigmaaldrich.comnih.gov It protects the amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. chemimpex.com

The rationale for investigating this specific compound is rooted in the combined advantages of its components. As a derivative of phenylalanine containing fluorine, it is used to synthesize peptides with potentially enhanced pharmacological properties. beilstein-journals.orgchemimpex.comnih.gov The presence of the fluorine atom can improve metabolic stability and binding affinity. researchgate.netchemimpex.com The use of the D-amino acid (the non-natural mirror image of the L-amino acid) is a common strategy to increase resistance to proteases, which typically recognize only L-amino acids.

Therefore, this compound is a valuable building block for medicinal chemists and peptide scientists. It allows for the site-specific incorporation of a fluorinated, D-amino acid into a peptide sequence, enabling the development of novel therapeutic agents and research probes with improved stability and activity. chemimpex.com Research applications include the synthesis of peptide-based drugs and the study of neuropeptide interactions and signaling pathways. chemimpex.com

Physicochemical Properties of Fmoc-Phenylalanine Derivatives

The following tables detail the key properties of this compound and its related isomers.

This compound

| Property | Value | Reference |

|---|---|---|

| Synonyms | Fmoc-D-Phe(4-F)-OH, Fmoc-p-fluoro-D-Phe-OH, N-Fmoc-4-fluoro-D-phenylalanine | chemimpex.compeptide.comchembk.com |

| CAS Number | 177966-64-2 | sigmaaldrich.comchemimpex.compeptide.com |

| Molecular Formula | C₂₄H₂₀FNO₄ | sigmaaldrich.comchemimpex.compeptide.com |

| Molecular Weight | 405.42 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 180 - 190 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Optical Rotation | [α]²⁰/D = +30 to +40° (c=1 in DMF) | chemimpex.com |

Fmoc-4-(4-fluorophenyl)-L-phenylalanine

| Property | Value | Reference |

|---|---|---|

| Synonyms | Fmoc-L-Phe(4-F)-OH, Fmoc-p-fluoro-L-Phe-OH, Fmoc-Phe(4-F)-OH | chemimpex.com |

| CAS Number | 169243-86-1 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₂₄H₂₀FNO₄ | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 405.42 g/mol | sigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 175 - 195 °C | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Optical Rotation | [α]²⁰/D = -37.5 ± 2° (c=1 in DMF) | chemimpex.com |

Fmoc-4-fluoro-DL-phenylalanine (Racemic Mixture)

| Property | Value | Reference |

|---|---|---|

| Synonyms | Fmoc-DL-Phe(4-F)-OH, Fmoc-p-fluoro-DL-Phe-OH | chemimpex.com |

| CAS Number | 264276-42-8 | chemimpex.com |

| Molecular Formula | C₂₄H₂₀FNO₄ | chemimpex.com |

| Molecular Weight | 405.4 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 182-188 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Detailed Research Findings

Research involving this compound primarily highlights its role as a specialized building block in chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS): The compound is a key reagent for the Fmoc SPPS methodology. sigmaaldrich.comchemimpex.com This technique allows for the methodical, step-by-step construction of peptide chains on a solid support. The Fmoc protecting group is crucial for this process, and its presence on 4-(4-fluorophenyl)-D-phenylalanine enables the precise incorporation of this unnatural amino acid into a growing peptide sequence. chemimpex.comchemimpex.com

Development of Novel Therapeutics: The unique properties conferred by the fluorinated D-amino acid make it a valuable component in pharmaceutical research. chemimpex.com Its incorporation into peptide-based drug candidates is explored to improve pharmacokinetic profiles, such as enhancing stability and biological activity. chemimpex.comchemimpex.com The fluorine atom can improve binding affinity and selectivity for specific receptors. chemimpex.com

Neuroscience Research: The ability to create stable, modified peptides using this compound allows researchers to investigate biological pathways. For instance, its incorporation into neuropeptides enables the study of their interactions and signaling mechanisms, which can provide insights into neurological disorders. chemimpex.com

Combinatorial Chemistry: The compound is employed in the generation of peptide libraries for high-throughput screening. chemimpex.com This allows for the rapid exploration of numerous peptide variations to discover new bioactive molecules with therapeutic potential. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H24FNO4 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-fluorophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34) |

InChI Key |

CNZMVSUYJWICMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Fidelity

Chemical Synthesis Pathways for Fmoc-4-(4-fluorophenyl)-D-phenylalanine

The construction of the core structure of 4-(4-fluorophenyl)-D-phenylalanine, prior to the introduction of the Fmoc group, is the cornerstone of the synthesis. This involves the formation of the biaryl linkage and the establishment of the D-chiral center.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, particularly for creating biaryl systems. In a potential synthetic route to the target compound, a suitably protected D-phenylalanine derivative bearing a leaving group (e.g., a halide or triflate) on the phenyl ring could be coupled with a 4-fluorophenylboronic acid.

The general scheme for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The versatility of this method allows for the coupling of a wide array of substituted aryl partners. For instance, the synthesis of various 6-aryldopamine derivatives has been successfully achieved using a Suzuki cross-coupling as a key step, demonstrating its applicability to amino acid-like structures. mdpi.com

A hypothetical pathway could start from a commercially available, N-protected 4-bromo-D-phenylalanine ester. This starting material would then be subjected to Suzuki-Miyaura coupling conditions with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a suitable base. Subsequent deprotection of the ester and the temporary N-protecting group would yield 4-(4-fluorophenyl)-D-phenylalanine, which can then be treated with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to afford the final product. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yield and prevent side reactions.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | N-Protected 4-bromo-D-phenylalanine ester, 4-fluorophenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | N-Protected 4-(4-fluorophenyl)-D-phenylalanine ester |

| N-Fmoc Protection | 4-(4-fluorophenyl)-D-phenylalanine | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) | This compound |

Biocatalysis offers a green and highly stereoselective alternative for the synthesis of chiral amino acids. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and aminotransferases are particularly useful. nih.govmdpi.com PALs can catalyze the hydroamination of trans-cinnamic acids to produce phenylalanines. While wild-type PALs often produce the L-enantiomer or a racemic mixture, engineered PALs have been developed with altered stereoselectivity to favor the D-enantiomer. nih.govresearchgate.net

A chemoenzymatic approach could involve the synthesis of 4-fluoro-trans-cinnamic acid, which then serves as a substrate for an engineered D-selective phenylalanine ammonia-lyase. Another strategy involves a one-pot system coupling a PAL with an L-amino acid deaminase (LAAD). nih.govresearchgate.net The PAL converts the cinnamic acid to a racemic mixture of D- and L-phenylalanine, and the LAAD selectively deaminates the L-enantiomer back to the corresponding α-keto acid, which can then be non-selectively reduced back to the racemic amino acid, leading to an accumulation of the desired D-enantiomer with high enantiomeric excess. nih.govmdpi.com For example, D-4-fluorophenylalanine has been synthesized with an isolated yield of 84% and an enantiomeric excess of over 99% using such a cascade process. mdpi.com

D-amino acid transaminases (DAATs) represent another enzymatic route, catalyzing the transfer of an amino group from a donor molecule to an α-keto acid to produce a D-amino acid. nih.gov The corresponding α-keto acid, 4-(4-fluorophenyl)pyruvic acid, could be synthesized chemically and then converted to D-4-(4-fluorophenyl)phenylalanine using a suitable DAAT.

| Enzyme | Substrate | Product | Key Advantage |

| Engineered Phenylalanine Ammonia Lyase (PAL) | 4-fluoro-trans-cinnamic acid | D-4-fluorophenylalanine | High stereoselectivity for the D-enantiomer. |

| PAL and L-Amino Acid Deaminase (LAAD) Cascade | 4-fluoro-trans-cinnamic acid | D-4-fluorophenylalanine | Dynamic kinetic resolution leading to high enantiomeric excess of the D-isomer. nih.govresearchgate.net |

| D-Amino Acid Transaminase (DAAT) | 4-(4-fluorophenyl)pyruvic acid | D-4-(4-fluorophenyl)phenylalanine | Direct asymmetric amination of a keto-acid precursor. nih.gov |

Classical methods for asymmetric synthesis can also be employed to establish the D-configuration of the amino acid. One such method is Schöllkopf's bis-lactim ether method. This technique involves the alkylation of a chiral bis-lactim ether derived from a dipeptide (commonly cyclo-(Val-Gly)). nih.gov The chiral auxiliary directs the stereoselective alkylation. For the synthesis of 4-fluoro-D-phenylalanine, the bis-lactim ether would be deprotonated with a strong base like n-butyllithium, followed by reaction with 4-fluorobenzyl bromide. Subsequent acidic hydrolysis cleaves the auxiliary and liberates the desired D-amino acid ester, which can then be saponified and protected with the Fmoc group. This method has been successfully used for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. nih.gov

Another approach is the use of phase-transfer catalysis with a chiral catalyst. The asymmetric alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide can be catalyzed by a chiral quaternary ammonium (B1175870) salt, such as a derivative of a Cinchona alkaloid, to produce unnatural phenylalanine derivatives with high enantiomeric excess. sigmaaldrich.com

Protective Group Strategies in Fmoc-Based Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, and it is a cornerstone of modern solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net Its popularity stems from its stability to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, a concept known as orthogonal protection. acs.orgnih.gov

In the context of synthesizing peptides containing this compound, the Fmoc group serves as a temporary protecting group for the α-amino group. During SPPS, the Fmoc group is removed at the beginning of each coupling cycle by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netnih.gov This deprotection is a rapid β-elimination reaction that generates a free amine on the growing peptide chain, ready for coupling with the next Fmoc-protected amino acid. researchgate.net

The use of the Fmoc group is compatible with a wide range of acid-labile side-chain protecting groups, such as tert-butyl (tBu) for hydroxyl and carboxyl groups, and tert-butyloxycarbonyl (Boc) for the indole (B1671886) nitrogen of tryptophan. phenomenex.com These side-chain protecting groups remain intact during the piperidine-mediated Fmoc deprotection but are cleaved at the end of the synthesis by treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.net This orthogonality is a key advantage of Fmoc-based SPPS. acs.orgnih.gov

| Protecting Group | Function | Cleavage Condition | Orthogonality |

| Fmoc | α-Amino group protection | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups. acs.orgphenomenex.com |

| tBu, Boc, Trt | Side-chain protection | Strong acid (e.g., TFA) | Orthogonal to the base-labile Fmoc group. phenomenex.com |

Assessment of Stereochemical Purity and Racemization Prevention

Maintaining the stereochemical integrity of the chiral center is paramount throughout the synthesis and subsequent use of this compound in peptide synthesis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of amino acids and their derivatives. researchgate.netwindows.net For N-Fmoc protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent performance in separating enantiomers under both normal-phase and reversed-phase conditions. phenomenex.comwindows.net

The separation of Fmoc-protected α-amino acids has been extensively studied, and baseline resolution for many common derivatives can be achieved with isocratic conditions in under 25 minutes. phenomenex.comphenomenex.com The mobile phase composition, particularly the type and concentration of the organic modifier and any acidic additives, plays a crucial role in achieving optimal separation. Trifluoroacetic acid and acetonitrile (B52724) are often a successful combination for the chiral separation of Fmoc amino acid derivatives. phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also highly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com These methods are sensitive enough to detect very low levels of the undesired enantiomer, often with a required enantiomeric purity of >99.8% for use in peptide synthesis. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Detection | Application Note |

| Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile/Water with TFA | UV (220 nm) | Effective for a wide range of Fmoc-amino acids in reversed-phase mode. phenomenex.comwindows.net |

| Macrocyclic glycopeptide (e.g., Chirobiotic T) | Polar organic or reversed-phase | UV/MS | Multimodal capability for various N-blocked amino acids. sigmaaldrich.com |

| --- | --- | --- | --- |

The prevention of racemization is a critical concern, especially during the activation of the carboxylic acid for peptide bond formation. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. peptide.com The choice of coupling reagents and the addition of racemization-suppressing additives are crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used in conjunction with carbodiimide (B86325) coupling reagents to minimize racemization. peptide.com Newer coupling reagents have also been developed that are inherently less prone to causing racemization. organic-chemistry.org Careful control of reaction conditions, such as temperature and base concentration, is also essential to maintain the stereochemical purity of the final peptide. nih.gov

Epimerization Control in Peptide Synthesis Protocols

Epimerization, the unintended inversion of stereochemistry at the α-carbon of an amino acid residue during synthesis, represents a significant challenge in peptide chemistry. nih.gov This side reaction can alter the three-dimensional structure of the final peptide, potentially diminishing or completely changing its biological activity. nih.govmdpi.com The resulting diastereomeric impurities are often difficult to separate from the target peptide due to their similar physical properties, making control over stereochemical integrity a critical aspect of peptide synthesis protocols. nih.gov

In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), epimerization is a known risk, particularly for amino acids that are sterically hindered or have electron-withdrawing side chains, which can increase the acidity of the α-proton. The process can occur through two primary mechanisms: direct abstraction of the α-proton by a base or, more commonly, through the formation of a planar 5(4H)-oxazolone intermediate during the carboxyl group activation step. mdpi.com The base-labile nature of the Fmoc protecting group necessitates the use of bases for its removal (e.g., piperidine) and often during the coupling step (e.g., DIPEA, NMM), creating conditions conducive to racemization. mdpi.comchempep.com

The coupling of the incoming Fmoc-amino acid is the most critical step for potential epimerization. luxembourg-bio.com The choice of activating agent, additives, and the base used can have a profound impact on maintaining the chiral purity of the incorporated residue. Studies on structurally similar amino acids, such as phenylglycine (Phg), provide valuable insights into controlling this side reaction. Research has shown that the base employed during coupling significantly influences the degree of racemization. For instance, using sterically hindered and weaker bases can minimize epimerization compared to stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com

Furthermore, the use of specific coupling additives is a cornerstone of epimerization suppression. Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl cyano(hydroxyimino)acetate (Oxyma) are effective in minimizing racemization. mdpi.com HOAt is thought to suppress the formation of the problematic oxazolone intermediate. mdpi.com Coupling reagents that incorporate these additives, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used. However, even with advanced reagents, the choice of base and reaction conditions remains crucial. mdpi.comluxembourg-bio.com

Research into the synthesis of peptides containing phenylglycine, an amino acid prone to racemization, has demonstrated that epimerization can be significantly suppressed by optimizing the coupling cocktail. The following table illustrates the effect of different coupling reagents and bases on the stereochemical purity of a model peptide containing phenylglycine, highlighting strategies applicable to the incorporation of this compound.

Table 1: Influence of Coupling Conditions on Epimerization of Phenylglycine This interactive table summarizes research findings on the impact of various coupling reagents and bases on the level of epimerization observed during the incorporation of Fmoc-Phg-OH into a model peptide. The data is derived from studies on phenylglycine and serves as a guide for optimizing conditions for structurally related amino acids like this compound.

| Coupling Reagent | Base | % Epimerization (D-isomer formation) | Reference |

|---|---|---|---|

| HATU | DIPEA | High | luxembourg-bio.com |

| HATU | NMM | Moderate | luxembourg-bio.com |

| HATU | TMP | Low | luxembourg-bio.com |

| HATU | DMP | Low | luxembourg-bio.com |

| DEPBT | TMP | Low (Epimerization-free) | luxembourg-bio.com |

| COMU | TMP | Low (Epimerization-free) | luxembourg-bio.com |

The data indicates that while HATU is a potent activator, its combination with a strong base like DIPEA can lead to significant epimerization. luxembourg-bio.com By replacing DIPEA with weaker and more sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), racemization is substantially reduced. luxembourg-bio.com Moreover, coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), when used with an appropriate base, can provide nearly epimerization-free coupling. luxembourg-bio.com Therefore, for the successful incorporation of this compound while maintaining stereochemical fidelity, the careful selection of a coupling reagent system, particularly avoiding strong, non-hindered bases in favor of alternatives like TMP or DMP, is paramount. luxembourg-bio.com

Integration into Oligopeptide and Polypeptide Frameworks

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, and the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the most widely used approach due to its mild reaction conditions. nih.govaltabioscience.comspringernature.com Fmoc-4-(4-fluorophenyl)-D-phenylalanine serves as a specialized building block in this process, allowing for the precise placement of this non-canonical amino acid within a peptide sequence. chemimpex.comchemimpex.com The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. altabioscience.comnih.gov

The successful incorporation of this compound via Fmoc-SPPS relies on the optimization of several key steps to ensure high yield and purity. The core of the process involves two main stages: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-amino acid. uci.edu

Key Optimization Parameters:

Resin Selection: The choice of solid support is crucial. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often used, while Rink amide resin is selected for peptides requiring a C-terminal amide. uci.edu

Deprotection: The Fmoc group is typically removed using a solution of 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). uci.edu Monitoring this step is essential to ensure complete deprotection before the subsequent coupling reaction. chempep.com

Activation and Coupling: The carboxylic acid of the incoming this compound must be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like DIC, often used with additives such as HOBt or HOAt to improve efficiency and reduce racemization. chempep.com Uronium/aminium-based reagents like HBTU, HATU, and HCTU are also highly effective, particularly for sterically hindered couplings that can occur with non-canonical amino acids. chempep.com

Solvent Quality: The use of high-quality, amine-free DMF is critical for the success of SPPS, as impurities can interfere with both deprotection and coupling steps. uci.edu

Difficult Couplings: For particularly challenging sequences, the use of Fmoc-amino acid fluorides or chlorides can be advantageous as they react rapidly and can overcome steric hindrance. nih.govchempep.com These can be generated in situ using reagents like TFFH. chempep.com

The following table summarizes the reagents commonly used in an optimized Fmoc-SPPS cycle for incorporating fluorinated amino acids.

| Reagent/Component | Function in SPPS Cycle | Reference |

| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored during synthesis. | uci.edu |

| e.g., 2-Chlorotrityl, Rink Amide | ||

| Fmoc-Amino Acid | Building block with temporary Nα-protection. | altabioscience.com |

| e.g., this compound | ||

| Dimethylformamide (DMF) | Primary solvent for swelling the resin and for reactions. | uci.edu |

| Piperidine (20% in DMF) | Base used for the removal of the Fmoc protecting group. | uci.edu |

| Coupling Reagents | Promote the formation of the amide (peptide) bond. | chempep.com |

| e.g., HBTU, HATU, HCTU, PyBOP® | ||

| Additives | Suppress side reactions and reduce racemization during coupling. | chempep.com |

| e.g., HOBt, HOAt |

A significant challenge in SPPS is the tendency of the growing peptide chain to aggregate, which can hinder reagent access and lead to incomplete reactions and low yields. This is particularly relevant for sequences containing hydrophobic residues, and the fluorophenyl group of this compound can contribute to this hydrophobicity. chemimpex.com Aggregation arises from the formation of secondary structures (e.g., β-sheets) through inter-chain hydrogen bonding, rendering the peptide effectively insoluble on the resin.

Several strategies have been developed to mitigate this issue:

Use of Pseudoproline Dipeptides: These are dipeptide building blocks that introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation.

Backbone Protection: The introduction of protecting groups on the backbone nitrogen, such as the 2,4-dimethoxybenzyl (Dmb) group, can prevent hydrogen bond formation. For example, incorporating a dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can prevent both aggregation and aspartimide formation.

Chaotropic Agents and Specialized Solvents: While not always a complete solution, the addition of chaotropic salts or the use of alternative solvents like N-methylpyrrolidone (NMP) can sometimes disrupt aggregates and improve solvation.

Incorporation of D-Amino Acids: The presence of a D-amino acid, such as 4-(4-fluorophenyl)-D-phenylalanine, can itself disrupt the formation of regular, L-amino acid-based secondary structures. Studies on phenylalanine aggregation have shown that D-phenylalanine can arrest the fiber formation of L-phenylalanine, suggesting a modulating effect on self-assembly. nih.gov

| Mitigation Strategy | Mechanism of Action | Reference |

| Pseudoproline Dipeptides | Induce a "kink" in the peptide backbone, disrupting secondary structure formation. | |

| Dmb/HMB Backbone Protection | Temporarily protects a backbone amide nitrogen, preventing interchain hydrogen bonding. | |

| Chaotropic Agents | Disrupt hydrogen bonding networks that stabilize aggregates. | |

| Strategic D-Amino Acid Placement | The stereochemistry disrupts the formation of uniform secondary structures composed of L-amino acids. | nih.gov |

Solution-Phase Peptide Synthesis (LPPS) Considerations

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as classical synthesis, remains a viable, albeit more labor-intensive, alternative. nih.gov In LPPS, reactions are carried out in a homogenous solution, and the product is isolated and purified after each coupling and deprotection step.

When incorporating this compound using LPPS, several factors must be considered:

Solubility: The solubility of the protected amino acid and the growing peptide chain in the chosen organic solvents is critical for reaction efficiency. The hydrophobic nature of the fluorophenyl group may necessitate careful solvent selection.

Purification: Unlike SPPS where excess reagents are washed away, each intermediate in LPPS must be purified, typically through crystallization or chromatography. This makes the process more time-consuming.

Protecting Group Strategy: The Fmoc group is less ideal for LPPS compared to SPPS because its cleavage product, dibenzofulvene, can be difficult to separate from the desired peptide in solution. nih.gov The Boc (tert-butyloxycarbonyl) protecting group is often preferred in classical synthesis for this reason. nih.gov

Chemo-Enzymatic Ligation Strategies for this compound Containing Peptides

Chemo-enzymatic ligation represents a powerful hybrid approach for constructing large peptides and proteins. This strategy combines the versatility of chemical synthesis for creating peptide fragments with the high specificity of enzymatic reactions for joining them together. ru.nl

The process typically involves:

Chemical Synthesis: A peptide segment containing 4-(4-fluorophenyl)-D-phenylalanine is first synthesized using Fmoc-SPPS. fu-berlin.de This allows for the precise, site-specific incorporation of the non-canonical amino acid.

Enzymatic Ligation: The purified synthetic peptide fragment is then joined to another peptide or protein, which can be of synthetic or recombinant origin. Enzymes such as sortase or butelase-1 are used to catalyze the formation of a native peptide bond at a specific recognition sequence.

This method is particularly advantageous for producing large proteins with modifications that are inaccessible through purely recombinant methods. It allows for the incorporation of fluorinated amino acids, post-translational modifications, or other chemical reporters into specific sites within a larger protein framework. nih.gov

Non-Canonical Amino Acid Incorporation via Genetic Code Expansion

Genetic code expansion is a sophisticated in-vivo technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), including fluorinated variants, into proteins during ribosomal translation. researchgate.netnih.gov This technology hijacks the cell's own protein synthesis machinery to build proteins with novel chemical functionalities. tcichemicals.comresearchgate.net

The core components of this system are:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that has been engineered to exclusively recognize a specific ncAA (like 4-(4-fluorophenyl)-D-phenylalanine) and not any of the 20 canonical amino acids. researchgate.net

An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the cell's endogenous synthetases but is specifically charged by the orthogonal aaRS. This tRNA's anticodon is engineered to recognize a "blank" or reassigned codon, typically a stop codon such as UAG (amber). researchgate.netnih.gov

A Reassigned Codon: A codon within the gene of interest is mutated to the codon recognized by the orthogonal tRNA (e.g., TAG).

When the cell expresses the gene of interest along with the orthogonal aaRS and tRNA, and is supplied with 4-(4-fluorophenyl)-D-phenylalanine in the growth medium, the ribosome will pause at the reassigned codon, and the orthogonal tRNA, charged with the fluorinated amino acid, will deliver its cargo, resulting in a full-length protein with the ncAA incorporated at the desired position. researchgate.netresearchgate.net This method has been successfully used to incorporate p-fluoro-phenylalanine into proteins in E. coli. researchgate.net

| Component | Role in Genetic Code Expansion | Reference |

| Non-Canonical Amino Acid (ncAA) | The novel amino acid to be incorporated (e.g., 4-(4-fluorophenyl)-D-phenylalanine). | nih.gov |

| Orthogonal aaRS | Exclusively charges the orthogonal tRNA with the ncAA. | researchgate.net |

| Orthogonal tRNA | Delivers the ncAA to the ribosome in response to a specific codon. | researchgate.net |

| Reassigned Codon (e.g., UAG) | A codon in the mRNA sequence that signals for the incorporation of the ncAA. | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For peptides containing Fmoc-4-(4-fluorophenyl)-D-phenylalanine, NMR studies provide invaluable insights into their conformational preferences and interactions with other molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound, with characteristic signals for the Fmoc group, the phenylalanine backbone, and the fluorinated aromatic ring.

| Typical ¹H NMR Chemical Shift Ranges | |

| Proton Type | Expected Chemical Shift (ppm) |

| Fmoc group (aromatic) | 7.20 - 7.90 |

| Fluorophenyl group (aromatic) | 6.90 - 7.30 |

| Alpha-proton (α-H) | 4.10 - 4.60 |

| Beta-protons (β-H) | 2.80 - 3.20 |

| Fmoc group (aliphatic) | 4.10 - 4.30 |

| Typical ¹³C NMR Chemical Shift Ranges | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Fmoc group (aromatic) | 120 - 145 |

| Fluorophenyl group (aromatic) | 115 - 165 (C-F coupling observed) |

| Alpha-carbon (α-C) | 55 - 60 |

| Beta-carbon (β-C) | 35 - 40 |

| Fmoc group (aliphatic) | 45 - 70 |

Fluorine-19 NMR as a Conformational Probe in Peptide Systems

The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool for studying peptides incorporating 4-(4-fluorophenyl)-D-phenylalanine. hmdb.ca The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. hmdb.ca Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, making it an exquisite probe for conformational changes. hmdb.ca

When a peptide containing this residue folds or binds to a target, the environment around the fluorophenyl ring changes, which is reflected in a change in the ¹⁹F chemical shift. This allows for the monitoring of folding processes, conformational equilibria, and intermolecular interactions with high precision. chemimpex.com For instance, the transfer of the fluorinated side chain from an aqueous to a hydrophobic environment within a protein or upon membrane binding typically results in a significant upfield or downfield shift in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS) for Sequence Verification and Derivatization Analysis

Mass spectrometry is an essential tool for the characterization of this compound and peptides derived from it. High-resolution mass spectrometry is used to confirm the elemental composition by providing a highly accurate mass measurement. chemimpex.com

| Molecular Identity | |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.42 g/mol |

When this amino acid is incorporated into a peptide chain, mass spectrometry is critical for verifying the correct sequence. Through tandem mass spectrometry (MS/MS), the peptide is fragmented in a controlled manner, typically at the peptide bonds. The resulting fragment ions (e.g., b- and y-ions) allow for the reconstruction of the amino acid sequence. The 18-mass unit difference between phenylalanine and 4-fluorophenylalanine allows for unambiguous identification of its position within the sequence.

Derivatization analysis by MS is also crucial. The Fmoc group is a key derivatization that is cleaved during solid-phase peptide synthesis. MS can be used to monitor the efficiency of both the coupling of the Fmoc-amino acid and the subsequent removal of the Fmoc group. Any failure in these steps can be readily detected by the corresponding mass shifts in the mass spectrum of the growing peptide chain. chemimpex.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. chemicalbook.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules, which for peptides is dominated by the amide backbone arrangement in helices, sheets, and turns. chemicalbook.comresearchgate.net

The incorporation of a D-amino acid like 4-(4-fluorophenyl)-D-phenylalanine into a peptide sequence composed of L-amino acids can have a profound impact on its secondary structure. D-amino acids are known to be "helix breakers" and can induce the formation of specific turn structures (e.g., β-turns). CD spectroscopy can effectively monitor these conformational changes.

For example, a peptide that would normally adopt an α-helical conformation might show a significant decrease in the characteristic helical CD signals (negative bands around 222 and 208 nm and a positive band around 192 nm) upon substitution with this D-amino acid. The resulting spectrum might instead exhibit features indicative of a random coil or a specific turn structure. By analyzing the CD spectrum, researchers can gain a rapid understanding of the global conformational effects of incorporating this non-natural amino acid. researchgate.net

X-ray Crystallography in the Elucidation of Molecular and Supramolecular Structures

X-ray crystallography provides the most detailed, atomic-level three-dimensional structure of a molecule in its solid state. While obtaining a crystal structure for the isolated this compound can be challenging, analysis of related structures, such as Fmoc-phenylalanine, provides significant insight into the expected molecular and supramolecular arrangement.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Of particular interest is the interplay of different non-covalent interactions that dictate the packing in the crystal lattice. These interactions include:

Hydrogen Bonding: The carboxylic acid and N-H groups are expected to form strong hydrogen bonds, creating chains or networks of molecules.

π-π Stacking: The large, planar Fmoc group and the phenyl ring are prone to engage in π-π stacking interactions, which are a major driving force for the self-assembly of these molecules.

Aromatic-Fluorine Interactions: The fluorine atom can participate in weak interactions with the aromatic rings of neighboring molecules, further influencing the crystal packing.

These combined interactions often lead to the formation of well-ordered supramolecular structures, such as nanofibers or tapes, which are of interest in materials science and biomaterials.

Surface Analysis Techniques for Intermolecular Interactions

The study of how peptides containing this compound interact with biological surfaces like cell membranes is crucial for understanding their potential therapeutic applications. Surface analysis techniques are employed to probe these intermolecular interactions at interfaces.

One powerful method is solid-state NMR (ssNMR) . If a peptide containing the fluorinated residue is introduced to a lipid bilayer that mimics a cell membrane, ssNMR can be used to determine the orientation and dynamics of the peptide relative to the membrane surface. The ¹⁹F label provides a sensitive reporter for these studies, indicating the depth of insertion of the fluorophenyl side chain into the lipid environment. peptide.com

Other techniques such as Atomic Force Microscopy (AFM) could be used to visualize the self-assembled structures of these peptides on a surface, while Surface Plasmon Resonance (SPR) could quantitatively measure the binding affinity of such peptides to immobilized target proteins or lipid bilayers. These techniques collectively provide a detailed picture of the intermolecular forces at play when these modified peptides interact with their biological targets.

Biophysical and Chemical Biology Investigations

Impact of Fluorine on Peptide Stability and Proteolytic Resistance

A primary goal in peptide-based drug development is to enhance stability against degradation by proteases. The incorporation of non-natural amino acids, such as fluorinated variants, is a key strategy to achieve this. nih.gov Fluorination can increase both thermal and chemical stability. canterbury.ac.nziris-biotech.de However, the effect of fluorination on proteolytic resistance is complex and not always predictable. nih.gov

Systematic studies have shown that the ability of a fluorinated amino acid to confer proteolytic stability depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov For instance, while fluorination of aliphatic side chains often increases resistance, the presence of aromatic fluorinated side chains like 4-fluorophenylalanine can sometimes render a peptide more susceptible to digestion by certain proteases. researchgate.netnih.gov This is attributed to the possibility that the 4-fluorophenylalanine side chain can still fit effectively within the binding pockets of proteases like α-chymotrypsin, which are adapted to accommodate the natural phenylalanine residue. researchgate.net

Conversely, in other contexts, fluorination has been shown to moderately improve protease resistance. Studies on antimicrobial peptides, such as derivatives of buforin and magainin, demonstrated that incorporating fluorinated amino acids led to modest increases in stability against trypsin. acs.orgresearchgate.net The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can alter the electronic environment of the adjacent peptide bond, potentially hindering enzymatic hydrolysis. iris-biotech.de

Table 1: Effect of Fluorinated Phenylalanine on Proteolytic Stability

| Peptide/Substrate | Fluorinated Amino Acid Position | Enzyme | Observed Effect on Stability | Reference |

| Model Peptides | P2, P1', P2' | α-Chymotrypsin, Pepsin | Increased stability only in a few cases; effect is complex and unpredictable. | nih.gov |

| Short Peptides/Globular Proteins | Replaces Phenylalanine | Various Proteases | Often leads to greater susceptibility, not resistance. | researchgate.netnih.gov |

| Buforin/Magainin Analogues | Various | Trypsin | Modest increases in resistance. | acs.orgresearchgate.net |

Role in Modulating Molecular Recognition and Binding Affinity

The introduction of fluorine can subtly alter the physicochemical properties of an amino acid side chain, including its hydrophobicity, acidity/basicity, and conformational preferences, which in turn affects molecular interactions. rsc.orgnih.gov

The strategic placement of a fluorinated phenylalanine can significantly modulate the binding affinity of a peptide for its receptor. The polar C-F bond can introduce favorable electrostatic or dipolar interactions within a receptor's binding site. nih.gov

For example, incorporating 4-fluorophenylalanine at a key position in an antigenic peptide resulted in a threefold enhancement in its binding affinity for a specific T-cell receptor (TCR). nih.gov This enhanced affinity was attributed to favorable electrostatic interactions between the fluorine atom and an arginine residue in the TCR's binding pocket. nih.gov Similarly, 4-fluoro-L-phenylalanine has been shown to bind effectively to the L-leucine specific receptor in Escherichia coli. nih.gov The unique properties of fluorinated amino acids have been exploited in the development of potent receptor ligands, such as the CCK2 receptor antagonist gastrazole (B607603) and the ghrelin receptor agonist ulimorelin, both of which contain a D-4-fluorophenylalanine moiety. nih.gov

Table 2: Modulation of Receptor Binding by 4-Fluorophenylalanine

| Peptide/Ligand | Receptor | Modification | Change in Binding Affinity (K D) | Reference |

| Tax-Y5F Peptide Variant | A6 T-cell Receptor | Tyrosine at position 5 replaced with 4-Fluoro-phenylalanine | ~3-fold stronger affinity | nih.gov |

| 4-Fluoro-L-phenylalanine | E. coli L-leucine receptor | - | K D = 0.26 µM (compared to 0.40 µM for L-leucine) | nih.gov |

Design and Development of Peptidomimetics and Functional Analogues

Fmoc-4-(4-fluorophenyl)-D-phenylalanine is a crucial building block in the creation of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of this unnatural amino acid can enhance metabolic stability and bioavailability. nih.gov

Several successful therapeutic agents are peptidomimetics that contain a fluorinated phenylalanine residue. A notable example is Sitagliptin, a drug used to treat type 2 diabetes, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a (R)-2,4,5-trifluorophenylalanine component. nih.gov Another example is Ulimorelin, a cyclic peptide containing D-4-fluorophenylalanine that acts as a selective agonist for the ghrelin receptor. nih.gov The presence of the fluorinated residue is often key to the compound's enhanced potency and stability. nih.gov

Exploration in Enzyme Mechanism and Inhibition Studies

Fluorinated amino acids serve as powerful tools for investigating enzyme mechanisms and for designing potent and specific enzyme inhibitors. nih.govnih.gov The fluorine atom can act as a spectroscopic probe or can be used to create stabilized transition-state analogues that bind tightly to an enzyme's active site. nih.gov

The introduction of fluorinated phenylalanine derivatives into peptide-based inhibitors has been shown to have a profound effect on their potency and selectivity. nih.gov A compelling case study involves the inhibition of the 20S proteasome, a key target in cancer therapy. A peptide vinyl sulfone inhibitor containing 4-fluorophenylalanine was found to be a highly potent and selective inhibitor of the β5 (chymotrypsin-like) subunit of the proteasome. nih.gov The incorporation of fluorine dramatically decreased the inhibitor's activity against the β2 subunit, thereby making it one of the most β5-selective inhibitors known. nih.gov This highlights the utility of fluorination in fine-tuning inhibitor specificity, a critical aspect of drug design. ku.edu

Table 3: Inhibition of Proteasome Subunits by a Peptide Inhibitor with and without Fluorophenylalanine

| Compound | Amino Acid at P4 | IC₅₀ β1 (Caspase-like) | IC₅₀ β2 (Trypsin-like) | IC₅₀ β5 (Chymotrypsin-like) | Reference |

| 3 | Phenylalanine | > 15 µM | 150 nM | 2 nM | nih.gov |

| 4a | 4-Fluorophenylalanine | > 15 µM | > 15 µM | 2 nM | nih.gov |

Bioconjugation and Bio-orthogonal Labeling Applications

This compound is utilized in bioconjugation, the process of linking biomolecules to other molecules for applications such as targeted therapies or diagnostics. chemimpex.comchemimpex.com The Fmoc protecting group is standard in solid-phase peptide synthesis, allowing for the precise incorporation of the fluorinated amino acid into a peptide sequence. chemimpex.com

Furthermore, the fluorine atom itself serves as a valuable label for biophysical studies. The ¹⁹F nucleus is NMR-active and has a high sensitivity, making it an excellent probe for studying protein structure, dynamics, and interactions, as there is no background signal in biological systems. nih.gov This allows researchers to monitor changes in the local environment of the labeled protein. nih.gov

In addition to NMR, fluorinated amino acids are used in positron emission tomography (PET) imaging. By using an ¹⁸F radioisotope, amino acids like [¹⁸F]4-fluorophenylalanine can be used as tracers to visualize processes like high amino acid uptake in tumor cells. nih.govnih.gov The development of bio-orthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—has further expanded these applications. researchgate.netresearchgate.net Unnatural amino acids with specific reactive handles can be incorporated into proteins, allowing for subsequent labeling with fluorophores or other tags for advanced imaging and functional studies in living cells. researchgate.netbiorxiv.org

Self-Assembly Behavior and Supramolecular Architectures

The ability of molecules to spontaneously organize into ordered structures, a process known as self-assembly, is a cornerstone of nanotechnology and materials science. Nα-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, particularly those with aromatic side chains, are a prominent class of low-molecular-weight gelators (LMWGs) capable of forming extensive supramolecular architectures. nih.govnih.gov These structures, often in the form of nanofibrils, can entrap solvent molecules to create hydrogels or organogels. The self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding, and hydrophobic interactions. rsc.orgmdpi.com

Fmoc-D-phenylalanine and its derivatives are well-documented for their capacity to form hydrogels. The process is typically induced by a change in environmental conditions, such as a shift in pH or temperature, which triggers the self-assembly of the molecules from a solution into a three-dimensional fibrous network. researchgate.netnih.gov For instance, dissolving an Fmoc-amino acid derivative at a basic pH where it is soluble and then lowering the pH can initiate gelation. acs.org

The self-assembly of Fmoc-phenylalanine is not solely dependent on the Fmoc group; the phenylalanine side chain and the covalent linkage between them are also crucial. rsc.org Studies have shown that both L- and D-enantiomers of Fmoc-phenylalanine can form hydrogels, and even a racemic mixture of the two can result in gel formation. researchgate.net This indicates that the gelation is not strictly dependent on the stereochemistry of the amino acid. The resulting hydrogels are composed of β-sheet-rich cylindrical fibrils, which become entangled to form the gel matrix. researchgate.net

The formation and properties of these gels can be influenced by several factors, including the concentration of the gelator, the pH of the solvent, and the presence of buffer ions. rsc.orgresearchgate.net The critical gelation concentration (CGC) is a key parameter, representing the minimum concentration of the gelator required to form a stable gel.

Table 1: Gelation Behavior of Various Fmoc-Amino Acid Derivatives

| Fmoc-Amino Acid Derivative | Gel Formation in Phosphate (B84403) Buffer |

|---|---|

| Fmoc-L-Phenylalanine | Yes |

| Fmoc-D-Phenylalanine | Yes |

| Fmoc-DL-Phenylalanine (racemic) | Yes |

| Fmoc-Tyrosine | Yes |

| Fmoc-Methionine | Yes |

| Other Fmoc-Amino Acid Derivatives | No |

This table is based on findings that tested the gelation capability of various Fmoc-amino acid derivatives under specific phosphate buffer conditions. The results highlight the specificity of the interaction for certain derivatives. researchgate.net

The introduction of fluorine atoms into the structure of Fmoc-phenylalanine derivatives has been shown to be a powerful strategy for modulating their self-assembly behavior and the properties of the resulting supramolecular materials. rsc.orgnih.gov Halogenation, and particularly fluorination, of the phenyl ring of the phenylalanine side chain can significantly enhance the efficiency of self-assembly and hydrogelation compared to the non-halogenated parent compound. nih.govrsc.org

The position of the fluorine substituent on the aromatic ring (ortho, meta, or para) and the degree of fluorination have a strong influence on the rate of self-assembly and the rheological properties of the hydrogel. nih.govrsc.org For example, Fmoc-pentafluorophenylalanine is a well-studied derivative that readily forms hydrogels. nih.govacs.org The introduction of fluorine atoms can alter the electronic and steric properties of the benzyl (B1604629) side chain, which in turn affects the crucial π–π stacking and hydrophobic interactions that drive the assembly process. rsc.orgacs.org

Studies on mono-halogenated Fmoc-Phe derivatives have demonstrated that these minimal atomic substitutions can be used to fine-tune the self-assembly process. rsc.org The modification of the C-terminal carboxylic acid group to an amide or methyl ester in fluorinated Fmoc-Phe derivatives also has a profound effect on their self-assembly and hydrogelation, with hydrogel stability becoming highly sensitive to the pH of the solvent. nih.gov This highlights the intricate interplay between molecular structure and the resulting macroscopic properties of the self-assembled material. The ability of fluorine to influence the chemical and structural properties of these building blocks provides a pathway to engineer bio-inspired materials with specific and tunable functions. nih.gov

Table 2: Influence of Halogenation on Fmoc-Phenylalanine Derivative Self-Assembly

| Compound | Key Finding | Reference |

|---|---|---|

| Monohalogenated (F, Cl, Br) Fmoc-Phe derivatives | Dramatically enhances the efficiency of self-assembly into amyloid-like fibrils and promotes hydrogelation. The position of substitution (ortho, meta, para) and the specific halogen strongly influence the self-assembly rate and bulk rheological properties. | rsc.org |

| Fmoc-pentafluoro-phenylalanine (Fmoc-F5-Phe) | Known to form hydrogels and is often used as a model for studying the effects of fluorination. | nih.govacs.org |

| Double-fluorinated Fmoc-Phe derivatives (Fmoc-3,4F-Phe and Fmoc-3,5F-Phe) | The position of a single fluorine atom significantly affects the self-assembly process and the physical properties of the resulting product. | nih.gov |

| C-terminally modified Fmoc-fluorinated-Phe derivatives | Modification of the C-terminal carboxylic acid to an amide or ester perturbs hydrophobicity and hydrogen bonding, making hydrogelation highly sensitive to solvent pH. | nih.gov |

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations of Peptide Conformation and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For peptides incorporating Fmoc-4-(4-fluorophenyl)-D-phenylalanine, MD simulations provide critical insights into their conformational preferences and intermolecular interactions. These simulations can reveal how the fluorinated residue influences the secondary structure of a peptide, such as the formation of α-helices or β-sheets. nih.gov The self-assembly of amino acids and short peptides is fundamental to the formation of many complex biological structures and nanomaterials. upenn.edu

| Simulation Parameter | Description | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of a peptide containing the residue over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | Highlights flexible regions of the peptide, showing the influence of the fluorinated residue on local dynamics. |

| Radius of Gyration | Measures the compactness of a structure. | Assesses how the incorporation of the residue affects the overall shape and folding of the peptide. |

| Interaction Energy | Calculates the energy of non-bonded interactions between different parts of the system. | Quantifies the strength of interactions between the peptide and its environment or other molecules. |

This table provides an overview of common parameters analyzed in MD simulations and their significance in studying peptides containing the specified compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and properties of molecules from first principles. gelisim.edu.trnih.gov These methods are essential for understanding the intrinsic properties of this compound. DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a detailed three-dimensional structure. gelisim.edu.tr

Studies on fluorinated amino acids show that these calculations can reveal how fluorination affects molecular geometry and conformational preferences. nih.gov For example, DFT has been used to study proton-bound dimers of fluorinated phenylalanines, showing how the position of the fluorine atom influences the structure and interaction types within the dimer. fu-berlin.de Such calculations are also used to predict vibrational frequencies, which can be compared with experimental spectroscopic data for structural validation. mdpi.com Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data for electronic properties. nih.govchemrxiv.org

Structure-Activity and Structure-Toxicity Relationship Modeling (QSAR/QSTR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. rsc.org For peptides containing this compound, QSAR can be a powerful tool in drug discovery to forecast their potential efficacy. nih.gov

The development of a QSAR model involves characterizing the peptide's structure using molecular descriptors. nih.gov These descriptors can be based on various properties:

Physicochemical: Hydrophobicity, electronic properties, and steric effects of the amino acid side chains.

Topological: Descriptors derived from the 2D representation of the molecule.

3D-Structural: Descriptors derived from the 3D conformation of the peptide.

These descriptors are then correlated with experimentally determined biological activity using machine learning or statistical methods like Partial Least Squares (PLS). nih.govnih.gov For instance, studies on other peptides have successfully built QSAR models to predict antiangiogenic or antioxidant activity. nih.gov The models can identify key structural features required for activity; for example, a 3D-QSAR study on related compounds highlighted the importance of steric, electrostatic, and hydrophobic fields for biological function. Such insights can guide the design of new, more potent peptide-based therapeutics incorporating this compound.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., MEP, FMO)

The electronic structure of this compound dictates its chemical reactivity. The introduction of a fluorine atom significantly modulates properties like acidity, basicity, hydrophobicity, and reactivity due to its high electronegativity. nih.gov Computational methods allow for the calculation of several electronic descriptors that quantify these effects.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. malayajournal.org It helps in identifying the regions that are rich or deficient in electrons. Red-colored regions (negative potential) indicate sites prone to electrophilic attack, while blue-colored regions (positive potential) are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net For this compound, the MEP would highlight the electronegative fluorine and oxygen atoms as potential sites for interaction.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive. Calculations on related molecules show that these analyses can predict charge transfer within the molecule. malayajournal.org

| Descriptor | Information Provided | Significance |

| MEP | Distribution of charge on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. malayajournal.orgresearchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. malayajournal.org |

This table summarizes key electronic descriptors and their importance in understanding the reactivity of the compound.

Investigation of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are critical in determining the structure and function of peptides. The Fmoc group, the phenyl ring, and the fluorinated phenyl ring in this compound are all capable of engaging in significant non-covalent interactions.

Hydrogen Bonding: The fluorine atom, due to its high electronegativity, can act as a weak hydrogen bond acceptor. nih.gov Studies analyzing protein-ligand complexes have identified various types of hydrogen bonds involving fluorine, such as F···H–O and F···H–N interactions. nih.gov The geometry of these fluorine-containing hydrogen bonds can be more angular than typical hydrogen bonds. nih.gov The amide groups in the peptide backbone are also primary sites for hydrogen bonding, which is fundamental to the formation of secondary structures. upenn.edu

Aromatic and Hydrophobic Interactions: The large aromatic Fmoc group and the 4-fluorophenyl group can participate in π-π stacking interactions. Furthermore, fluorocarbons are known to be hydrophobic, and this "fluorous effect" can drive the phase separation of fluorinated molecules from both aqueous and organic media, influencing peptide folding and assembly. nih.gov DFT and MD simulation studies on related Fmoc-fluorinated phenylalanine derivatives have shown that these non-covalent interactions are key drivers in the formation of ordered nanostructures like fibrils.

Future Perspectives in Academic Research

Innovations in Synthesis and Derivatization Strategies

The future of research involving Fmoc-4-(4-fluorophenyl)-D-phenylalanine is closely tied to advancements in synthetic organic chemistry. Innovations are focused on creating more efficient, stereoselective, and scalable methods for its production and the synthesis of its derivatives.

Emerging synthetic strategies are moving beyond traditional methods to incorporate novel catalytic systems. nih.gov Transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling and rhodium-catalyzed asymmetric hydrogenation, are being explored to create fluorinated phenylalanine derivatives with high precision and yield. beilstein-journals.org Photocatalysis and enzymatic resolutions represent other frontiers, offering greener and more selective routes to these complex molecules. nih.gov A key advantage of Fmoc-protected amino acids is their suitability for Solid-Phase Peptide Synthesis (SPPS), a methodology that has revolutionized the creation of custom peptides. youtube.comsigmaaldrich.com The Fmoc group is stable under various coupling conditions but can be readily removed with a mild base, making it orthogonal to many acid-labile side-chain protecting groups. youtube.comacs.org

Future derivatization strategies will likely leverage this compound as a versatile starting material. Its use in SPPS allows for the precise incorporation of a fluorinated residue at specific positions within a peptide sequence. nih.govnih.gov This enables the synthesis of peptide libraries for high-throughput screening and the development of peptide-based drugs with enhanced properties. nih.gov Researchers are also exploring more complex derivatizations, such as using copper(II) complexation as a temporary blocking strategy to selectively install the Fmoc group, which can facilitate the synthesis of highly functionalized and stereochemically diverse oligomers. nih.gov

Table 1: Comparison of Innovative Synthesis Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Transition Metal Catalysis | Utilizes catalysts (e.g., Palladium, Rhodium) for reactions like cross-coupling and asymmetric hydrogenation. beilstein-journals.org | High efficiency, stereoselectivity, and control over product formation. |

| Photocatalysis | Uses light energy to drive chemical reactions, enabling unique transformations. | Mild reaction conditions, access to novel reactive intermediates. |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture. | High stereospecificity, environmentally friendly ("green chemistry") approach. |

| Advanced SPPS Techniques | Development of new linkers and protecting groups to overcome challenges in synthesizing long or difficult peptide sequences. acs.org | Synthesis of more complex and modified peptides, improved yields, and purity. youtube.com |

Advancements in Analytical and Imaging Modalities

The fluorine atom in this compound provides a powerful handle for advanced analytical and imaging techniques, which is a significant driver of its adoption in research.

Positron Emission Tomography (PET) Imaging: A major application for fluorinated phenylalanine derivatives is in PET imaging, a non-invasive molecular imaging technique used extensively in oncology. beilstein-journals.org By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18 (B77423) (¹⁸F), the amino acid can be transformed into a radiotracer. nih.gov Many cancer cells exhibit upregulated amino acid transport systems to fuel their rapid growth, leading to higher accumulation of radiolabeled amino acids compared to healthy tissue. nih.gov This differential uptake allows for the visualization of tumors with high contrast. nih.gov Future research will focus on developing new ¹⁸F-labeled phenylalanine analogues with improved affinity and specificity for particular amino acid transporters, such as L-type amino acid transporter 1 (LAT1), to enhance diagnostic accuracy for cancers like glioblastoma. nih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The stable ¹⁹F isotope is an ideal probe for NMR spectroscopy. acs.org Since fluorine is virtually absent in biological systems, incorporating a ¹⁹F-labeled amino acid like 4-fluorophenylalanine provides a background-free signal. researchgate.net The ¹⁹F NMR signal is highly sensitive to the local chemical environment, allowing researchers to monitor subtle changes in protein and peptide conformation, folding, and intermolecular interactions without the need for extensive sample purification. nih.gov Advances in NMR technology and methods for incorporating fluorinated amino acids are enabling the study of increasingly large and complex biological systems, including membrane proteins and protein-ligand binding events. acs.orgresearchgate.net

Table 2: Key Analytical and Imaging Modalities

| Technique | Principle | Application for Fluorinated Phenylalanine |

|---|---|---|

| Positron Emission Tomography (PET) | Detects gamma rays emitted from a positron-emitting radionuclide (e.g., ¹⁸F). | When labeled with ¹⁸F, it acts as a tracer to visualize areas of high amino acid metabolism, such as tumors. nih.govnih.gov |

| ¹⁹F NMR Spectroscopy | Measures the resonance of the ¹⁹F nucleus, which is sensitive to its electronic environment. | Used as a non-invasive probe to study peptide/protein structure, dynamics, folding, and binding interactions. acs.orgnih.gov |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Used to confirm the successful synthesis and purity of this compound and its peptide derivatives. nih.gov |

Broadening Scope in Chemical Biology and Material Science Applications

The unique properties conferred by the fluorine atom are expanding the use of this compound beyond traditional peptide chemistry into the broader fields of chemical biology and material science.

Chemical Biology: In chemical biology, the incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their biological function. beilstein-journals.org The strong carbon-fluorine bond can enhance the metabolic stability of peptides, making them more resistant to enzymatic degradation. researchgate.net Furthermore, the electronegativity and hydrophobicity of fluorine can alter a peptide's conformation and its binding affinity to biological targets. researchgate.net This allows for the fine-tuning of peptide-based inhibitors, receptor agonists, and molecular probes. nih.govbeilstein-journals.org For example, fluorinated amino acids are used as tools to investigate protein-protein interactions and the mechanisms of protein aggregation. researchgate.net

Material Science: In material science, fluorinated amino acids are being employed as building blocks for novel self-assembling biomaterials. nih.gov Peptides containing these residues can be designed to self-organize into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govrsc.org The degree and position of fluorination can be used to control the self-assembly process and tune the chemical and mechanical properties of the resulting materials. rsc.orgrsc.org These "fluoropeptide" materials have potential applications in tissue engineering, drug delivery, and as novel biosensors, benefiting from the enhanced thermal and proteolytic stability that fluorination provides. nih.gov

Table 3: Emerging Applications

| Field | Application | Rationale |

|---|---|---|

| Chemical Biology | Enhanced Peptide Therapeutics | Fluorination can improve metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgresearchgate.net |

| Probing Protein Interactions | The ¹⁹F NMR signal serves as a sensitive probe for studying protein folding and conformational changes. nih.govresearchgate.net | |

| Material Science | Self-Assembling Nanomaterials | Fluorine substitution can drive and control the assembly of peptides into ordered structures like nanotubes and hydrogels. nih.govrsc.org |

| Stable Biomaterials | Fluorination often increases the thermal and proteolytic stability of peptide-based materials. nih.gov |

Interdisciplinary Research Integrating Computational and Experimental Approaches

A significant future direction lies in the integration of computational modeling with experimental validation to accelerate research and development. mdpi.com This synergistic approach provides deeper insights into how fluorination affects molecular behavior at an atomic level. nih.govmdpi.com

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to predict the properties of fluorinated molecules. rsc.orgacs.org For instance, DFT calculations can help elucidate the preferred conformations and vibrational spectra of fluorinated peptides, which can then be compared with experimental data from IR and NMR spectroscopy. rsc.orgnih.gov MD simulations are used to model the dynamic behavior of these molecules in solution, predict their interactions with water and other biomolecules, and understand how they self-assemble into larger structures. biorxiv.org Recently, new force field parameters have been specifically developed for fluorinated aromatic amino acids to improve the accuracy of these simulations, enabling better correlation with experimental ¹⁹F NMR data. biorxiv.orgnih.govbiorxiv.orgacs.org

This interdisciplinary strategy creates a powerful feedback loop. Computational predictions can guide the design of new experiments and molecules with desired properties. nih.gov In turn, experimental results provide crucial data to validate and refine the computational models, leading to more accurate predictions. nih.govnih.gov This combined approach is essential for rationally designing complex fluorinated peptides and materials, from predicting protein-ligand binding energies to understanding the formation of ion-conducting nanohelices. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Fmoc-4-(4-fluorophenyl)-D-phenylalanine with high enantiomeric purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard approach. The D-configuration is preserved by using pre-synthesized D-amino acid derivatives. Key steps include:

- Coupling : Activate this compound with HBTU/HOBt in DMF for 30–60 minutes.

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

- Enantiomeric Control : Monitor racemization risks via chiral HPLC (e.g., Chirobiotic T column) to confirm >99% D-configuration retention .

Q. How should this compound be purified and characterized to ensure structural integrity?

- Methodological Answer :

- Purification : Use preparative HPLC (0.1% TFA in water/acetonitrile) with UV detection at 265 nm. Collect fractions at ~85% acetonitrile .

- Characterization :

- NMR : Confirm structure via H and C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, fluorine coupling in F NMR) .

- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 406.41) .

- HPLC Purity : Use a C18 analytical column (95–99% purity threshold) .

Q. What solvents and conditions are recommended for dissolving this compound in peptide synthesis?

- Methodological Answer :

- Primary Solvent : DMSO (5–10% v/v) due to moderate solubility (~10 mM). Avoid aqueous buffers unless combined with organic modifiers .

- Alternative Solvents : DMF or NMP for SPPS coupling steps.

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the stability and reactivity of this compound during peptide synthesis?

- Methodological Answer :